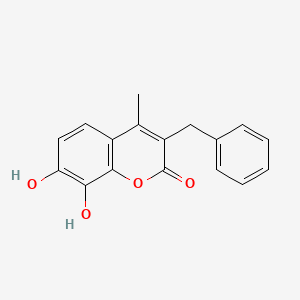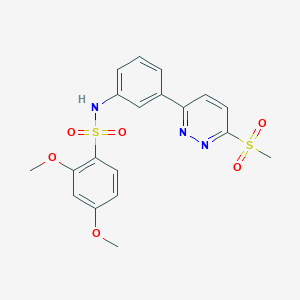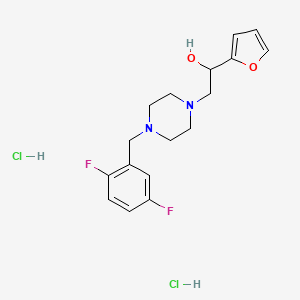
(2S)-1,1-difluorobutan-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1,1-difluorobutan-2-amine;hydrochloride is a chemical compound that belongs to the class of organofluorine compounds. It is characterized by the presence of two fluorine atoms attached to the first carbon of the butan-2-amine structure. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its stability and solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-difluorobutan-2-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as butan-2-amine.
Fluorination: The introduction of fluorine atoms is achieved through a fluorination reaction. This can be done using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Resolution: The resulting mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer.
Formation of Hydrochloride Salt: The final step involves the reaction of the (2S)-1,1-difluorobutan-2-amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The resolution of enantiomers can be achieved through techniques such as chromatography or crystallization. The formation of the hydrochloride salt is typically done in a controlled environment to ensure purity and consistency.
化学反应分析
Types of Reactions
(2S)-1,1-difluorobutan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Oxidation can lead to the formation of difluorobutanone or other oxidized derivatives.
Reduction: Reduction can yield various amine derivatives with altered functional groups.
Substitution: Substitution reactions can produce compounds with different functional groups replacing the fluorine atoms.
科学研究应用
(2S)-1,1-difluorobutan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of (2S)-1,1-difluorobutan-2-amine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and specificity. The compound may act by inhibiting or activating specific pathways, leading to desired biological or chemical effects.
相似化合物的比较
Similar Compounds
(2R)-1,1-difluorobutan-2-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.
1,1-difluorobutan-2-amine: The non-hydrochloride form of the compound.
1,1-difluoroethane: A simpler fluorinated compound with similar fluorine-carbon bonds.
Uniqueness
(2S)-1,1-difluorobutan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
属性
IUPAC Name |
(2S)-1,1-difluorobutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBUHXKNAHKAPX-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-2-(2-(4-cinnamoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2562844.png)
![3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2562845.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2562847.png)


![2-hydroxy-2-phenyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2562854.png)
![N-(5-chloro-2-methoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2562857.png)
![6-(2,5-Dimethoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2562858.png)



![(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2562865.png)
![2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2562866.png)
